Sodium isostearoyl-2-lactylate
Overview
Description
Sodium isostearoyl-2-lactylate is an anionic surfactant and emulsifier widely used in the food, cosmetic, and pharmaceutical industries. It is known for its excellent emulsifying, dispersing, and moisturizing properties. This compound is derived from the esterification of isostearic acid with lactic acid, followed by neutralization with sodium hydroxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isostearoyl-2-lactylate involves the esterification of isostearic acid with lactic acid. The reaction is typically carried out at elevated temperatures, around 105°C, in the presence of a catalyst. The molar ratio of lactic acid to isostearic acid is usually 2:1. After the esterification reaction, the product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, isostearic acid and lactic acid, are mixed in a reaction vessel and heated to the desired temperature. A catalyst is added to facilitate the reaction. After the esterification is complete, the mixture is neutralized with sodium hydroxide, and the product is purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium isostearoyl-2-lactylate primarily undergoes hydrolysis, esterification, and neutralization reactions. It is stable under normal conditions but can hydrolyze in the presence of strong acids or bases.
Common Reagents and Conditions:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form isostearic acid and lactic acid.
Esterification: The initial synthesis involves the esterification of isostearic acid with lactic acid.
Neutralization: Sodium hydroxide is used to neutralize the esterified product to form the sodium salt.
Major Products Formed:
Hydrolysis: Isostearic acid and lactic acid.
Esterification: Isostearoyl lactylate.
Neutralization: this compound.
Scientific Research Applications
Sodium isostearoyl-2-lactylate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and dispersing agent in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying and moisturizing properties.
Industry: Widely used in the food industry as an emulsifier and stabilizer in baked goods, dairy products, and other processed foods. .
Mechanism of Action
Sodium isostearoyl-2-lactylate functions primarily as an emulsifier. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the emulsion by preventing the coalescence of oil droplets. This property is particularly useful in food and cosmetic formulations where stable emulsions are required .
Comparison with Similar Compounds
- Sodium stearoyl lactylate
- Calcium stearoyl lactylate
- Sodium lauroyl lactylate
Comparison: Sodium isostearoyl-2-lactylate is unique due to its branched isostearic acid structure, which imparts superior emulsifying and moisturizing properties compared to its linear counterparts like sodium stearoyl lactylate. The branched structure also provides better stability and resistance to hydrolysis, making it more suitable for applications requiring long-term stability .
Properties
IUPAC Name |
sodium;2-[2-(16-methylheptadecanoyloxy)propanoyloxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O6.Na/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(25)29-21(4)24(28)30-20(3)23(26)27;/h19-21H,5-18H2,1-4H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSNFLMXYRQNAF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042405 | |
Record name | Sodium isostearoyl-2-lactylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66988-04-3, 94109-51-0 | |
Record name | Sodium isostearoyl lactylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066988043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-((2-((16-methylheptadecanoyl)oxy)propionyl)oxy)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium isostearoyl-2-lactylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl isooctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium 2-[[2-[(16-methylheptadecanoyl)oxy]propionyl]oxy]propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ISOSTEAROYL LACTYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8730J0D3EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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